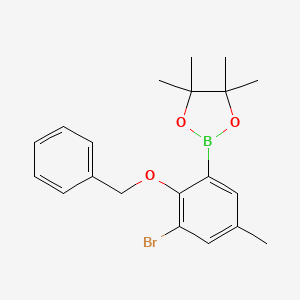
2-(2-(Benzyloxy)-3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Benzyloxy)-3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzyloxy group, a bromine atom, and a methyl group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.
Métodos De Preparación
The synthesis of 2-(2-(Benzyloxy)-3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves several steps:
Formation of Dioxaborolane: The final step involves the formation of the dioxaborolane moiety by reacting the brominated and protected phenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
2-(2-(Benzyloxy)-3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-(Benzyloxy)-3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to yield the coupled product .
Comparación Con Compuestos Similares
2-(2-(Benzyloxy)-3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters, such as:
2-(Benzyloxy)-1-methylpyridinium triflate: This compound is also used in organic synthesis for the preparation of benzyl ethers and esters under neutral conditions.
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound is used in the synthesis of Schiff base ligands and transition metal complexes with potential antioxidant and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in synthetic chemistry.
Propiedades
Fórmula molecular |
C20H24BBrO3 |
|---|---|
Peso molecular |
403.1 g/mol |
Nombre IUPAC |
2-(3-bromo-5-methyl-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H24BBrO3/c1-14-11-16(21-24-19(2,3)20(4,5)25-21)18(17(22)12-14)23-13-15-9-7-6-8-10-15/h6-12H,13H2,1-5H3 |
Clave InChI |
ZNKCQNHIXIIGBX-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC3=CC=CC=C3)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1'-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4'-piperidine]-2,4(3H,7H)-dione](/img/structure/B14033433.png)
![4,7,12,15-Tetrachloro[2.2]paracyclophane](/img/structure/B14033445.png)
![(S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hcl](/img/structure/B14033447.png)
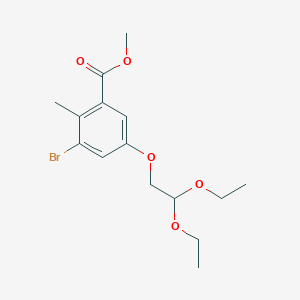
![N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride](/img/structure/B14033456.png)

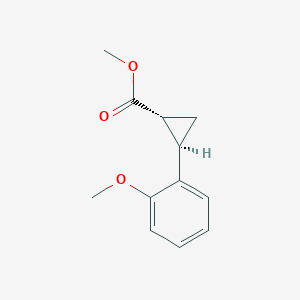
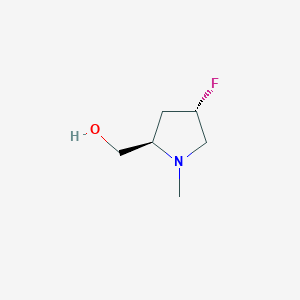
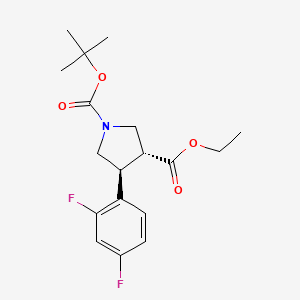
![Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester](/img/structure/B14033499.png)

